molecular formula C14H19NO2 B3038687 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic Acid CAS No. 885958-63-4

1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic Acid

Cat. No. B3038687
M. Wt: 233.31 g/mol
InChI Key: YLHKSZFLQXTQKA-UHFFFAOYSA-N
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Description

“1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic Acid” is a chemical compound with the molecular formula C14H19NO2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . The compound is characterized by a pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .


Molecular Structure Analysis

The molecular structure of “1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic Acid” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure is further characterized by sp3-hybridization, contributing to the stereochemistry of the molecule .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Synthesis of Pyrrolidine Lactams : Research by Andrews et al. (2003) presents the synthesis of pyrrolidine lactams, including 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid, highlighting the use of acyl iminium ion-mediated condensation in the process. This technique emphasizes the regioselective synthesis of such compounds (Andrews et al., 2003).

  • Synthesis of Pyrrolo[2,3-b]pyridine Derivatives : Bayomi and Al-rashood (1991) report on the synthesis of 1-benzyl-7-alkyl-2,3-dimethyl-4-oxopyrrolo[2,3-b]pyridine-5-carboxylic acids, demonstrating the compound's role in the creation of potential antimicrobial agents (Bayomi & Al-rashood, 1991).

  • Co-Crystallization Studies : Chesna et al. (2017) used a zwitterionic form of a similar compound, l-proline, in a study of non-centrosymmetric co-crystallization. This research could provide insights into the crystallization behaviors of related compounds like 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid (Chesna et al., 2017).

Chemical Reactions and Applications

  • Electrochemical Behavior : Carelli, Cardinali, and Moracci (1980) explored the electrochemical behavior of a structurally similar compound, 1-benzyl-3-carbamoylpyridinium ion, which undergoes an initially reversible one-electron reduction. This research can provide insights into the electrochemical properties of related pyrrolidine derivatives (Carelli et al., 1980).

  • Reaction with Carboxylic Acids : Hirose and Tanaka (1977) studied the reaction of pyridine bases with carboxylic acids, a fundamental chemical interaction that could be relevant to the behavior of pyrrolidine derivatives in various chemical environments (Hirose & Tanaka, 1977).

  • Synthesis of Hydrazide-Hydrazones : Singh et al. (2013) discuss the synthesis of a novel hydrazide-hydrazone of pyrrole, which could be related to the synthesis pathways and applications of 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid (Singh et al., 2013).

  • Metal-Organic Frameworks : Zhao et al. (2020) synthesized a metal-organic framework using a derivative of pyrrolidine-carboxylic acid, demonstrating potential applications in materials science and adsorption processes (Zhao et al., 2020).

  • Microwave-Accelerated Synthesis : Regourd et al. (2006) provide insights into the microwave-accelerated synthesis of benzyl 3,5-dimethyl-pyrrole-2-carboxylate, a technique that might be applicable to the efficient synthesis of 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid (Regourd et al., 2006).

  • Kinetic Resolution of Benzylic Alcohols : Shiina et al. (2012) explored the kinetic resolution of benzylic alcohols, which could provide a context for understanding the reactivity of benzylated compounds like 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid (Shiina et al., 2012).

  • Conversion of Carboxy Group : Oudir et al. (2006) discuss the conversion of a carboxy group into a 4,6-dimethoxy-1,3,5-triazine group, a reaction that might be relevant to the functional group transformations in 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid (Oudir et al., 2006).

properties

IUPAC Name

1-benzyl-4,4-dimethylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-14(2)10-15(9-12(14)13(16)17)8-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHKSZFLQXTQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1C(=O)O)CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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